4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride
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Overview
Description
4-Chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with chlorine and an ethylpiperazine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves multiple steps, starting with the formation of the benzothiazole core
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can be utilized in the study of enzyme inhibition and receptor binding assays. Its structural similarity to biologically active compounds makes it a useful tool in drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride exerts its effects involves interactions with specific molecular targets. The ethylpiperazine group can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
3-chloro-2-(4-ethylpiperazin-1-yl)aniline
4-chloro-2-(4-ethylpiperazin-1-yl)aniline
4-chloro-2-(4-ethylpiperazin-1-yl)benzothiazole
Uniqueness: 4-Chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride stands out due to its specific structural features, which confer unique reactivity and binding properties compared to its analogs. Its combination of a benzothiazole ring and an ethylpiperazine group provides distinct advantages in terms of chemical stability and biological activity.
Properties
IUPAC Name |
4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-2-16-6-8-17(9-7-16)13-15-12-10(14)4-3-5-11(12)18-13;/h3-5H,2,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDBQYRKLCAVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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